4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde
Overview
Description
4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the 4-position, a phenylsulfanyl group at the 2-position, and an aldehyde group at the 5-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the formation of the thiazole ring through the reaction of α-haloketones with thiourea. The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a phenylthiol reacts with the thiazole intermediate. The chloro group is usually introduced through chlorination reactions, and the aldehyde group can be added via formylation reactions using reagents like Vilsmeier-Haack or Reimer-Tiemann.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The phenylsulfanyl group can enhance its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbaldehyde: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
2-(Phenylsulfanyl)-1,3-thiazole-5-carbaldehyde: Lacks the chloro group at the 4-position.
4-Bromo-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, making it more reactive in substitution reactions. The phenylsulfanyl group provides additional steric and electronic effects, influencing its interaction with biological targets.
Properties
IUPAC Name |
4-chloro-2-phenylsulfanyl-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS2/c11-9-8(6-13)15-10(12-9)14-7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGWIWWVPGQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=C(S2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240206 | |
Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199851-23-5 | |
Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199851-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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